

Mass Spectrometry of Halogenated Indazoles: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-7-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of halogenated indazoles, a class of compounds of significant interest in medicinal chemistry and drug development. The inclusion of halogen atoms can profoundly influence the pharmacological properties of indazole-based molecules. Mass spectrometry is an indispensable tool for the structural characterization, identification, and quantification of these compounds. This document details common fragmentation patterns, provides experimental protocols, and presents quantitative data to aid researchers in their analytical endeavors.

Introduction to Halogenated Indazoles and Mass Spectrometry

Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. Halogenation of the indazole core is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate characterization of these halogenated derivatives is crucial, and mass spectrometry (MS) is a primary analytical technique employed for this purpose.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The fragmentation patterns observed in a mass spectrum provide valuable information about the structure of a

molecule. For halogenated compounds, the isotopic distribution of the halogens (particularly chlorine and bromine) provides a characteristic signature that aids in their identification.

Mass Spectrometric Fragmentation of Halogenated Indazoles

The fragmentation of halogenated indazoles in mass spectrometry is influenced by the nature and position of the halogen substituent, the ionization method employed, and the presence of other functional groups.

General Fragmentation Pathways

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of halogenated indazoles. Under EI, the primary fragmentation often involves the cleavage of the N-N bond and the loss of substituents. In ESI, fragmentation is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Common fragmentation patterns for the indazole core include the loss of N_2 and subsequent rearrangements. For substituted indazoles, cleavage of the substituent from the indazole ring is a prominent fragmentation pathway. For instance, in synthetic cannabinoids with an indazole core, a common fragment observed is the acylium-indazole ion (m/z 145) and the methyldiene-indazolium ion (m/z 131).^[1]

Influence of Halogenation on Fragmentation

The presence of a halogen atom introduces specific fragmentation pathways and isotopic patterns.

- **Fluorinated Indazoles:** Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern. Fragmentation of fluorinated indazoles can involve the loss of HF or cleavage of the C-F bond, although the C-F bond is generally strong. The characterization of fluorinated indazoles is often confirmed using high-resolution mass spectrometry to obtain accurate mass measurements.^[2]
- **Chlorinated Indazoles:** Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate ratio of 3:1. This results in a characteristic M+2 peak with about one-third the intensity of the

molecular ion peak for monochlorinated compounds. This isotopic signature is a powerful tool for identifying chlorinated species.[3][4] Fragmentation may involve the loss of a chlorine radical or HCl.

- **Brominated Indazoles:** Bromine also has two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. This leads to a distinct M+2 peak of nearly equal intensity to the molecular ion peak for monobrominated compounds, which is highly indicative of the presence of bromine.[5] Fragmentation often proceeds through the loss of a bromine radical.

Quantitative Mass Spectrometry Data

The following tables summarize representative mass spectrometry data for various halogenated indazoles. The data has been compiled from various sources and is intended to be a reference for researchers.

Table 1: Mass Spectrometry Data for Fluorinated Indazoles

Compound	Molecular Formula	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)	C ₁₈ H ₁₈ FN ₃ O	ESI	324.1456	215.0928, 145.0499, 109.0550
5-Fluoro-ADB-PINACA	C ₂₀ H ₂₈ FN ₃ O ₂	ESI	376.2244	331.1873, 247.1241, 163.0612, 135.0444

Table 2: Mass Spectrometry Data for Chlorinated Indazoles

Compound	Molecular Formula	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Isotopic Pattern
6-Chloro-1H-indazole	C ₇ H ₅ ClN ₂	EI	152.0163	125.0371, 98.0210	M, M+2 (3:1)
3-Chloro-1-phenyl-1H-indazole	C ₁₃ H ₉ ClN ₂	EI	228.0476	201.0684, 165.0522, 77.0391	M, M+2 (3:1)

Table 3: Mass Spectrometry Data for Brominated Indazoles

Compound	Molecular Formula	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Isotopic Pattern
3-Bromo-2-phenyl-2H-indazole	C ₁₃ H ₉ BrN ₂	EI	272.9971	193.0862, 165.0522, 77.0391	M, M+2 (1:1)
5-Bromo-1H-indazole	C ₇ H ₅ BrN ₂	EI	195.9658	116.0549, 89.0391	M, M+2 (1:1)

Experimental Protocols

The following are generalized experimental protocols for the analysis of halogenated indazoles by mass spectrometry, based on common practices in the field.

Sample Preparation

Samples for mass spectrometry analysis are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization in ESI. The concentration is typically in the range of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of complex mixtures containing halogenated indazoles.

- **Chromatographic Separation:** A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
- **Mass Spectrometry:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode is generally preferred for indazole derivatives.
 - **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole time-of-flight (QTOF) for high-resolution mass measurements and triple quadrupole (QqQ) for targeted quantification.^[6]
 - **Acquisition Mode:** Data can be acquired in full scan mode to detect all ions within a specified m/z range. For structural elucidation, data-dependent acquisition (DDA) or product ion scans are performed to obtain MS/MS spectra of selected precursor ions.^[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

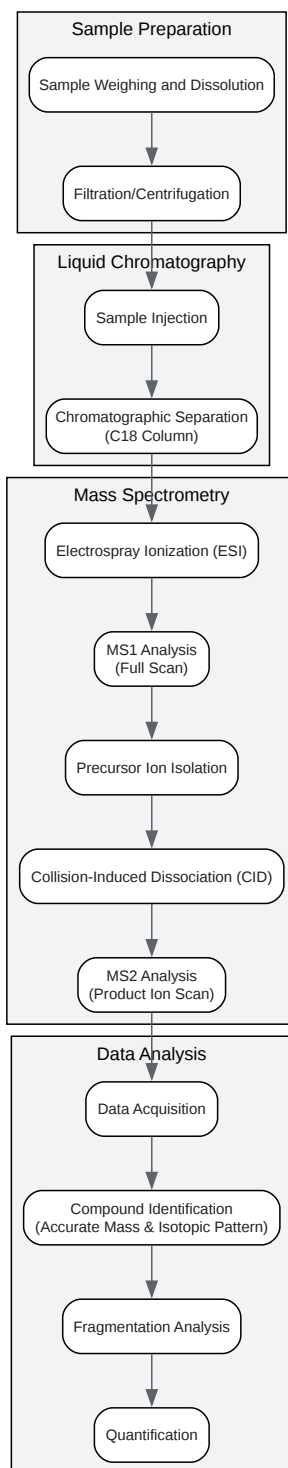
For volatile and thermally stable halogenated indazoles, GC-MS can be employed.

- **Chromatographic Separation:** A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the analytes.
- **Mass Spectrometry:**
 - **Ionization:** Electron ionization (EI) at 70 eV is the standard method.
 - **Mass Analyzer:** A single quadrupole or ion trap mass analyzer is commonly used.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of halogenated indazoles using LC-MS/MS.

LC-MS/MS Workflow for Halogenated Indazole Analysis

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